(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

asymmetric synthesis chiral building block stereochemical SAR

Procure (2S,3S)-2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1391555-63-7) for defined stereochemistry. The (2S,3S) configuration provides a unique spatial arrangement of the 2,5-dimethoxyphenyl ring relative to the carboxylic acid, critical for receptor subtype selectivity and functional activity. Unlike the (2R,3R) enantiomer (CAS 1082648-59-6) or racemic mixtures, this chiral building block ensures enantiomeric purity for amide coupling and fragment-based library synthesis. Its fixed N-ethyl and regioisomeric 2,5-dimethoxy substitution eliminates the need for post-synthetic alkylation or isomeric separation, reducing synthetic steps and ensuring SAR data integrity.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 1391555-63-7
Cat. No. B3025438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
CAS1391555-63-7
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15-/m0/s1
InChIKeyFUNLJWYYZRTVLO-NHYWBVRUSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid (CAS 1391555-63-7): Chiral 6-Oxopiperidine Scaffold for Stereodefined Synthesis


(2S,3S)-2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1391555-63-7) is a non-racemic, chirally defined 2,5-dimethoxyphenyl-substituted 6-oxopiperidine-3-carboxylic acid building block with molecular formula C₁₆H₂₁NO₅ and molecular weight 307.34 g/mol [1]. The compound features a piperidine ring that is oxidized to a lactam at the 6-position and substituted with an N-ethyl group, a 2,5-dimethoxyphenyl ring at the 2-position, and a carboxylic acid at the 3-position. The (2S,3S) absolute stereochemistry is a key defining attribute that distinguishes this compound from its (2R,3R) enantiomer (CAS 1082648-59-6) and from racemic or diastereomeric mixtures commonly encountered in the 6-oxopiperidine-3-carboxylic acid chemical space . The 2,5-dimethoxyphenyl substitution pattern further differentiates this compound from regioisomeric analogs bearing 3,4-dimethoxy or 2,3-dimethoxy aryl groups, which may exhibit different conformational preferences and electronic properties relevant to molecular recognition and reactivity .

Why Generic 6-Oxopiperidine-3-Carboxylic Acids Cannot Replace (2S,3S)-2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid in Stereochemically Demanding Applications


Generic substitution within the 6-oxopiperidine-3-carboxylic acid family fails when stereochemical integrity, regioisomeric aryl substitution pattern, or N-alkyl chain length are critical to downstream performance. The (2S,3S) absolute configuration at the 2- and 3-positions defines a unique spatial arrangement of the 2,5-dimethoxyphenyl ring relative to the carboxylic acid and the oxopiperidine ring that cannot be replicated by the (2R,3R) enantiomer (CAS 1082648-59-6) or by any racemic mixture . In the broader 2,5-dimethoxyphenylpiperidine chemotype, stereochemistry at the 2- and 3-positions has been demonstrated to exert profound effects on biological target engagement—including receptor subtype selectivity and functional activity—as evidenced by structure–activity relationship (SAR) studies of 2,5-dimethoxyphenylpiperidines at serotonin 5-HT₂A receptors, where individual stereoisomers displayed markedly divergent agonist profiles [1]. Regioisomeric variation of the methoxy substituents on the phenyl ring (e.g., 2,5- vs. 3,4-dimethoxy substitution) can further alter electronic distribution, conformational landscapes, and intermolecular interaction geometries . These stereochemical and regioisomeric variables collectively preclude simple interchange with non-identical compounds in research settings where defined molecular geometry is required.

Quantitative Differentiation Evidence for (2S,3S)-2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid (CAS 1391555-63-7) Relative to Closest Analogs


Stereochemical Identity: (2S,3S) vs. (2R,3R) Enantiomer – Absolute Configuration as a Non-Interchangeable Selection Criterion

The target compound possesses the (2S,3S) absolute configuration, as confirmed by the InChI stereochemical layer (InChI=1S/C16H21NO5/.../t11-,15-/m0/s1) [1]. The (2R,3R) enantiomer (CAS 1082648-59-6) is commercially available as a separate product with the opposite stereochemistry at both centers . In the structurally related 2,5-dimethoxyphenylpiperidine class, individual stereoisomers have been shown to produce dramatically different functional activity profiles: for example, the (S)-enantiomer of a related 2,5-dimethoxyphenylpiperidine was identified as a selective 5-HT₂A receptor partial agonist, whereas the corresponding (R)-enantiomer exhibited substantially weaker activity and altered selectivity [2]. Although direct binding data for the specific 6-oxopiperidine-3-carboxylic acid pair are not publicly available, the established stereochemistry–activity principle within this chemotype predicts that the (2S,3S) and (2R,3R) configurations are functionally non-equivalent and must be treated as distinct entities for any stereochemically sensitive application.

asymmetric synthesis chiral building block stereochemical SAR

Aryl Substitution Regioisomerism: 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl – Impact on Conformational and Electronic Profile

The target compound bears a 2,5-dimethoxyphenyl substituent, whereas the commercially available regioisomer (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 350014-19-6) features a 3,4-dimethoxy substitution pattern . The 2,5-substitution places one methoxy group ortho to the piperidine attachment point, creating a different steric environment and altering the electron density distribution on the aryl ring compared to the 3,4-substitution, where both methoxy groups are located para and meta relative to the point of attachment. In medicinal chemistry SAR, the 2,5-dimethoxyphenyl motif has been specifically associated with selective serotonin 5-HT₂A receptor agonist activity, whereas the 3,4-dimethoxyphenyl motif is more commonly associated with phosphodiesterase inhibition and other target profiles [1][2]. The regioisomeric difference can produce divergent logP, polar surface area, and hydrogen-bond acceptor geometries that directly affect molecular recognition.

regioisomer differentiation electronic effects drug design

N-Alkyl Substituent Differentiation: N-Ethyl vs. N-Methyl 6-Oxopiperidine-3-Carboxylic Acid Analogs

The target compound carries an N-ethyl substituent on the oxopiperidine nitrogen, distinguishing it from N-methyl-6-oxopiperidine-3-carboxylic acid derivatives that are also commercially available as building blocks . The ethyl-to-methyl difference represents a one-methylene-unit increase in the N-alkyl chain, which is expected to incrementally increase lipophilicity (computed XLogP3 of the target compound is 1.2) [1] and may influence metabolic stability through altered susceptibility to N-dealkylation pathways. While direct stability comparison data for this specific pair are absent from the open literature, the general SAR principle that N-alkyl chain length modulates both physicochemical and pharmacokinetic properties is well established across piperidine and piperidone chemical series [2].

N-alkyl SAR lipophilicity modulation metabolic stability

Commercially Specified Purity: Documented Minimum Purity of 95% with Certificates of Analysis

The target compound (AKSci catalog 8861CQ) is supplied with a documented minimum purity specification of 95% . While many in-class analogs are also offered at 95% or 97% purity levels, procurement decisions often require verifiable lot-specific certificates of analysis (CoA) and safety data sheets (SDS). AKSci provides CoA upon request and maintains batch-level quality assurance documentation . The (2R,3R) enantiomer (CAS 1082648-59-6) is offered by multiple vendors with similar purity specifications (e.g., NLT 97% from MolCore) ; however, the (2S,3S) enantiomer is less widely stocked, making availability of documented analytical quality a discriminating factor for sourcing.

quality control purity specification reproducibility

Priority Application Scenarios for (2S,3S)-2-(2,5-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid Based on Comparative Evidence


Enantioselective Synthesis Requiring (2S,3S) Chirality at the Piperidine 2- and 3-Positions

When a synthetic route demands a chiral 6-oxopiperidine-3-carboxylic acid intermediate with the specific (2S,3S) configuration, the target compound provides the required absolute stereochemistry that the (2R,3R) enantiomer (CAS 1082648-59-6) cannot supply . This scenario is common in the asymmetric synthesis of chiral pharmaceutical intermediates where the stereochemical outcome at the piperidine ring dictates the final product's enantiomeric purity.

Structure–Activity Relationship (SAR) Studies of 2,5-Dimethoxyphenylpiperidine-Derived Pharmacophores

In medicinal chemistry campaigns exploring the 2,5-dimethoxyphenylpiperidine chemotype—exemplified by the recent discovery of selective 5-HT₂A receptor agonists [1]—the (2S,3S) stereoisomer serves as a defined stereochemical probe. Its regioisomeric identity (2,5-dimethoxy vs. 3,4-dimethoxy) and N-ethyl substitution pattern are fixed variables that enable systematic SAR exploration, whereas generic analogs with different aryl substitution or N-alkyl groups would confound structure–activity interpretation.

Chiral Building Block for Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis

The compound's combination of a stereodefined oxopiperidine scaffold, a carboxylic acid handle for amide coupling, and a functionalized 2,5-dimethoxyphenyl ring makes it suitable for incorporation into fragment libraries or DNA-encoded libraries where enantiomeric purity is mandatory. The commercial availability of the (2S,3S) enantiomer as a catalogued product with documented purity facilitates procurement for library synthesis, whereas reliance on racemic or enantiomerically undefined material would undermine library quality and screening data integrity.

Synthetic Intermediate for N-Ethyl-Substituted Bioactive Molecules

For synthetic programs targeting N-ethyl-containing bioactive compounds—where the N-ethyl group is a deliberate design element rather than a synthetic artifact—the target compound provides the correct N-alkyl substitution without requiring post-synthetic N-alkylation of an N–H precursor. Substituting an N-methyl or N–H analog would necessitate additional synthetic steps and introduce potential selectivity issues during alkylation [2].

Quote Request

Request a Quote for (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.